2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline
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Overview
Description
2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline is an organic compound that features a nitro group, a pyridine ring, and an aniline moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound can participate in reactions catalyzed by metal-organic frameworks . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-Amino-N-[1-(pyridin-4-yl)ethyl]aniline.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
4-Pyridinecarboxaldehyde: Lacks the nitro and aniline groups, limiting its biological activity.
N-Phenylpyridin-4-amine: Similar structure but lacks the nitro group, affecting its chemical and biological properties.
Uniqueness
2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline is unique due to the presence of both the nitro group and the pyridine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-4-ylethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-6-8-14-9-7-11)15-12-4-2-3-5-13(12)16(17)18/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGKFFMVDATVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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